(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

Catalog No.
S13786946
CAS No.
M.F
C9H11ClFNO
M. Wt
203.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-O...

Product Name

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

IUPAC Name

(3S)-3-amino-3-(3-chloro-5-fluorophenyl)propan-1-ol

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1

InChI Key

DUDHOHOEVZWHLU-VIFPVBQESA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCO)N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@H](CCO)N

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group. Its molecular formula is C9H11ClFNOC_9H_{11}ClFNO, and it has a molecular weight of approximately 201.65 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry and potential biological activity. The presence of both chlorine and fluorine in the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be further reduced to form different derivatives.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL exhibits potential biological activity due to its structural features. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorinated phenyl ring may engage in hydrophobic interactions. These characteristics suggest that the compound could modulate enzyme activity or receptor binding, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL:

  • Reduction of Nitro Compounds: A common approach involves reducing 3-(5-chloro-3-fluorophenyl)-2-nitropropene using reducing agents like sodium borohydride or lithium aluminum hydride in organic solvents such as ethanol or tetrahydrofuran.
  • Catalytic Hydrogenation: This method employs metal catalysts (e.g., palladium on carbon) to facilitate the reduction under hydrogen gas pressure, which is suitable for large-scale production.

These synthetic routes allow for the efficient production of the compound while maintaining its desired stereochemistry.

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: The compound can be used in studies investigating structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL focus on its binding affinity with various biological targets. Preliminary studies suggest that the compound can interact with specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-3-Amino-3-(4-fluorophenyl)propan-1-olC9H12FNOContains a fluorophenyl group; different position of fluorine
(S)-3-Amino-3-(4-chlorophenyl)propan-1-olC9H12ClNOSimilar structure but different halogen substitution
3-Amino-3-(4-bromophenyl)propan-1-olC9H12BrNOContains bromine instead of chlorine; affects reactivity
(S)-3-Amino-3-(4-methylphenyl)propan-1-olC10H15NMethyl substitution on the phenyl ring; alters lipophilicity

These compounds highlight the uniqueness of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL through variations in halogen substitution and functional groups, which can significantly influence their chemical properties and biological activities.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.0513198 g/mol

Monoisotopic Mass

203.0513198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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